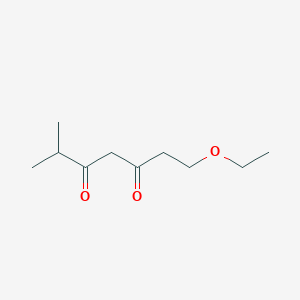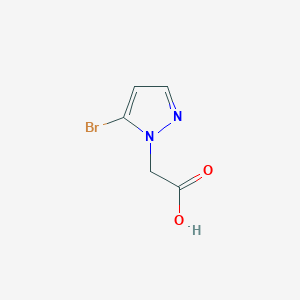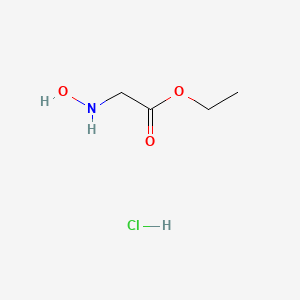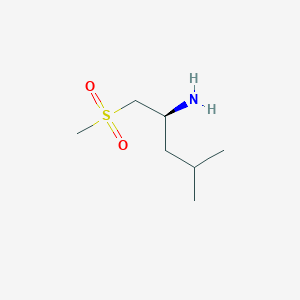
(2S)-1-methanesulfonyl-4-methylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methanesulfonyl group attached to the second carbon of a 4-methylpentan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methylpentan-2-amine.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the starting amine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-1-methanesulfonyl-4-methylpentan-2-amine can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or Grignard reagents (RMgX) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonyl group.
Applications De Recherche Scientifique
Chemistry: (2S)-1-methanesulfonyl-4-methylpentan-2-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role as a building block in the synthesis of biologically active molecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the activity of enzymes or receptors. The compound’s amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonylated amines, such as (2S)-1-methanesulfonyl-4-ethylpentan-2-amine and (2S)-1-methanesulfonyl-4-propylpentan-2-amine.
Enantiomers and Diastereomers: The compound’s stereochemistry can be compared with its enantiomers and diastereomers, which may exhibit different physical and chemical properties.
Uniqueness:
- The presence of the methanesulfonyl group at the second carbon position imparts unique reactivity to this compound, distinguishing it from other amines.
- Its specific stereochemistry (2S) also contributes to its distinct behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H17NO2S |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |
Clé InChI |
QVZZETZFYSNNSK-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C[C@@H](CS(=O)(=O)C)N |
SMILES canonique |
CC(C)CC(CS(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


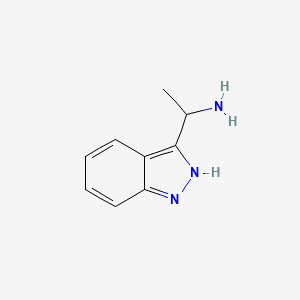
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
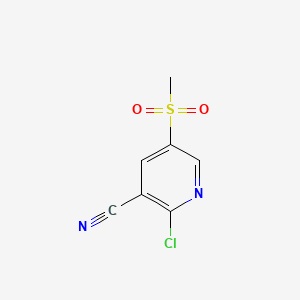
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
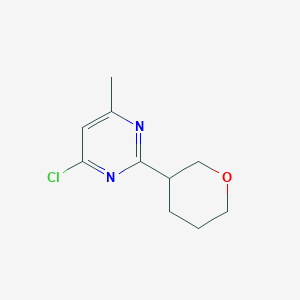

![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
